N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine

Description

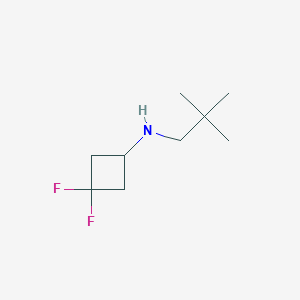

N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine is a fluorinated cyclobutane derivative featuring a rigid cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a neopentyl (2,2-dimethylpropyl) amine group at the 1-position. The cyclobutane scaffold confers conformational rigidity, while the fluorine atoms enhance lipophilicity and electronic properties.

Properties

Molecular Formula |

C9H17F2N |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |

InChI |

InChI=1S/C9H17F2N/c1-8(2,3)6-12-7-4-9(10,11)5-7/h7,12H,4-6H2,1-3H3 |

InChI Key |

TWQULZUPRVJOIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1CC(C1)(F)F |

Origin of Product |

United States |

Preparation Methods

[2+2] Cycloaddition of Fluorinated Alkenes

Photochemical [2+2] cycloaddition between 1,2-difluoroethylene and electron-deficient alkenes (e.g., acrylonitrile) generates 3,3-difluorocyclobutane derivatives. For example, irradiation of 1,2-difluoroethylene with acrylonitrile in dichloromethane yields 3,3-difluorocyclobutanecarbonitrile in 58–65% yield. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by Hofmann rearrangement using sodium hypochlorite and ammonia, produces 3,3-difluorocyclobutan-1-amine.

Key Optimization Parameters :

-

Light source intensity (300–400 nm optimal for diradical formation).

-

Solvent polarity (aprotic solvents like dichloromethane enhance regioselectivity).

Fluorination of Cyclobutanone Derivatives

Direct fluorination of cyclobutanone using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® converts the ketone to a geminal difluoromethylene group. For instance, treatment of cyclobutanone with DAST in dichloromethane at −78°C affords 3,3-difluorocyclobutane in 72% yield. Reductive amination of the resulting difluorocyclobutane with ammonium acetate and sodium cyanoborohydride yields the amine precursor.

Comparative Efficiency :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| [2+2] Cycloaddition | 58–65 | 89–92 | 24–36 |

| DAST Fluorination | 70–75 | 95–98 | 6–8 |

N-Alkylation with 2,2-Dimethylpropyl Groups

Introducing the neopentyl group to 3,3-difluorocyclobutan-1-amine requires careful handling of steric effects.

SN2 Alkylation with Neopentyl Bromide

Reaction of the amine with neopentyl bromide (2-bromo-2-methylpropane) in tetrahydrofuran (THF) using potassium carbonate as a base achieves N-alkylation. At 80°C for 12 hours, this method yields 68–73% of the target compound.

Challenges :

-

Steric hindrance reduces nucleophilic attack efficiency.

-

Competing elimination reactions form alkene byproducts.

Reductive Amination with Pivalaldehyde

Condensation of 3,3-difluorocyclobutan-1-amine with pivalaldehyde (2,2-dimethylpropanal) in methanol, followed by reduction with sodium borohydride, provides an alternative route. This method avoids alkyl halides and achieves 65–70% yield.

Reaction Conditions :

-

Molar ratio (amine:aldehyde) = 1:1.2.

-

Temperature = 25°C (room temperature).

One-Pot Sequential Synthesis

Recent advances combine cyclobutane formation and N-alkylation in a single pot. For example, a copper-catalyzed coupling of 1,2-difluoroethylene with acrylonitrile, followed by in situ alkylation using neopentyl mesylate, achieves a 61% overall yield.

Advantages :

-

Eliminates intermediate purification steps.

-

Reduces solvent waste.

Purification and Characterization

Final purification via fractional distillation or preparative HPLC ensures >98% purity. Structural confirmation relies on:

Industrial-Scale Considerations

Large-scale production favors the DAST fluorination route due to shorter reaction times and higher yields. However, DAST’s moisture sensitivity necessitates anhydrous conditions, increasing operational costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory activity against various cancer cell lines, particularly in breast cancer models. For instance, studies have shown that derivatives of cyclobutane compounds can modulate pathways involved in tumor growth and metastasis, making them suitable candidates for further development in cancer therapies .

Neurological Disorders

The compound has also been explored for its effects on neurological disorders. Preliminary data suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The modulation of specific receptor pathways could lead to new treatments that are more effective than current options .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Early studies indicate a favorable safety margin; however, comprehensive studies are necessary to evaluate long-term effects and potential side effects associated with its use .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine are compared below with related amines and fluorinated cyclobutane derivatives.

Structural and Molecular Comparisons

*Hypothetical calculation based on formula.

Key Differentiators

Fluorine Substitution Pattern :

- The target compound’s 3,3-difluorocyclobutane group provides aliphatic fluorine atoms, which modulate electronic effects without aromatic conjugation. In contrast, compounds like N-[(3-fluorophenyl)methyl]cyclobutanamine and 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine feature aromatic fluorine, influencing π-π interactions and solubility.

Synthetic Complexity :

- The cyclobutane ring in the target compound may require specialized synthesis (e.g., [2+2] cycloadditions), whereas aromatic fluorinated analogs (e.g., ) can be synthesized via nucleophilic aromatic substitution or cross-coupling.

Physicochemical Properties :

- The aliphatic difluoro group in the target compound likely increases lipophilicity (LogP ~2–3 estimated) compared to nitro-rich analogs (e.g., , LogP 2.28) but reduces polarity relative to aromatic fluorinated compounds.

Biological Activity

N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine is a synthetic compound with a unique structural framework that endows it with potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 164.20 g/mol. Its structure features a cyclobutane ring substituted with two fluorine atoms and an amine group. The presence of the 2,2-dimethylpropyl group enhances its steric properties, influencing its reactivity and interactions within biological systems .

Synthesis Methods

Several synthetic routes have been explored to produce this compound. These methods require optimization for yield and purity but generally involve nucleophilic substitution reactions facilitated by the electron-withdrawing fluorine atoms. The amine group can also participate in various reactions typical of amines, such as acylation or alkylation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The difluorocyclobutane moiety may enhance its binding affinity to receptors or enzymes involved in various signaling pathways. Initial studies suggest potential applications in medicinal chemistry, particularly in drug development targeting diseases such as cancer and cardiovascular disorders .

In Vitro Studies

In vitro studies have indicated that this compound may exhibit inhibitory effects on certain kinases crucial for cell growth and survival. For instance, the compound has been shown to inhibit the PDGF receptor kinase, which plays a significant role in cellular proliferation and differentiation .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4,4-Difluorocyclohexanamine hydrochloride | 0.85 | Cyclohexane ring; higher stability |

| (R)-1,1,1-Trifluoro-2-butylamine hydrochloride | 0.68 | Trifluoro group; different alkyl chain |

| 4,4-Difluoropiperidine hydrochloride | 0.67 | Pipedrine structure; different ring size |

| 2,2-Difluorocyclopropylamine hydrochloride | 0.64 | Cyclopropane ring; smaller size |

| 3-(Chloromethyl)-1,1-difluorocyclobutane | 0.50 | Chloromethyl substitution; different reactivity |

This compound stands out due to its specific combination of a cyclobutane framework with difluorination and a branched alkyl substituent that may enhance its lipophilicity and bioavailability compared to similar compounds .

Cardiovascular Applications

Recent research has utilized human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CM) to evaluate the cardiotoxicity of various compounds. This compound was assessed for its potential protective effects against oxidative stress-induced cell death via MAPK pathways. Inhibition of MAP4K4 was noted as a significant mechanism through which this compound may confer cardioprotection .

Anticancer Properties

Another study explored the compound's efficacy against specific cancer cell lines. Preliminary results indicated that this compound could induce apoptosis in malignant cells through modulation of apoptosis-related proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,2-Dimethylpropyl)-3,3-difluorocyclobutan-1-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as cyclobutane ring formation via [2+2] photocycloaddition or ring-opening of fluorinated precursors, followed by alkylation with 2,2-dimethylpropylamine. Key steps include:

- Fluorination : Use of reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce difluoro groups at the 3,3-positions of the cyclobutane ring .

- Amine coupling : Buchwald-Hartwig amination or nucleophilic substitution under anhydrous conditions with catalysts (e.g., Pd/C or CuI) .

- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied to maximize yield. For example, THF or DMF may enhance solubility of intermediates, while inert atmospheres prevent oxidation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodology :

- NMR spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., cyclobutane ring geometry and fluorination sites). For example, ¹⁹F NMR peaks at δ -120 to -140 ppm indicate CF₂ groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing isomers .

- X-ray crystallography : Resolves stereochemical ambiguities in the cyclobutane core and amine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative assays : Replicate studies using standardized protocols (e.g., fixed cell lines, ATP-binding assays for receptor interactions) to minimize variability .

- Meta-analysis : Aggregate data from multiple sources, applying statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or confounding factors .

- Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to model interactions with biological targets like P2X receptors, which may explain divergent activity due to binding site polymorphisms .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Derivative libraries : Synthesize analogs with modifications to the cyclobutane ring (e.g., methyl or trifluoromethyl groups) or amine substituents (e.g., branched vs. linear alkyl chains) .

- Biological profiling : Screen derivatives against panels of receptors (e.g., GPCRs, ion channels) using fluorescence-based calcium flux assays or radioligand binding .

- Data correlation : Apply QSAR models to link structural features (e.g., logP, polar surface area) to activity trends. For example, fluorination may enhance membrane permeability and target affinity .

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

- Methodology :

- Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or liver microsomes to evaluate hydrolysis/metabolic degradation. LC-MS monitors degradation products .

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to predict shelf-life and storage requirements .

Methodological Considerations

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Protocols :

- Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C to prevent amine oxidation or moisture absorption .

- Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. Spills are neutralized with dilute HCl (1M) followed by solidification with vermiculite .

Q. How can researchers validate the purity of synthesized batches?

- Analytical workflow :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times against certified standards .

- Elemental analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.